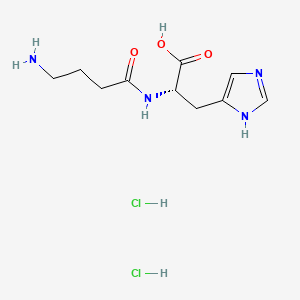

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride

説明

IUPAC Nomenclature and Stereochemical Configuration

The compound (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride possesses the systematic International Union of Pure and Applied Chemistry name (2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid dihydrochloride. The nomenclature indicates the presence of a chiral center at the alpha carbon position, designated by the (2S) stereochemical descriptor, which corresponds to the L-configuration characteristic of naturally occurring amino acids. The compound maintains the stereochemical integrity of L-histidine, with the imidazole ring positioned at the 4-position relative to the propanoic acid backbone.

The parent compound homocarnosine exhibits the IUPAC designation (2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid, indicating that the dihydrochloride salt retains the fundamental stereochemical arrangement. The stereochemical configuration is crucial for biological activity, as the L-configuration enables proper enzyme recognition and binding affinity with carnosinase enzymes. The 4-aminobutanoyl substituent extends the chain length compared to the 3-aminopropanoyl group found in carnosine, creating a gamma-aminobutyric acid derivative rather than a beta-alanine derivative.

Chemical registry databases assign the compound the Chemical Abstracts Service number 1807885-26-2 for the dihydrochloride salt form, while the parent homocarnosine carries the designation 3650-73-5. The European Community number 849-274-0 provides additional regulatory identification for the dihydrochloride salt. Alternative nomenclature includes gamma-aminobutyryl-L-histidine and N-(4-aminobutyryl)-L-histidine, reflecting the peptide bond formation between gamma-aminobutyric acid and L-histidine components.

Molecular Formula and Crystallographic Analysis

The molecular formula of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride is C₁₀H₁₈Cl₂N₄O₃, with a molecular weight of 313.18 grams per mole. This represents a significant increase from the parent compound homocarnosine, which exhibits the molecular formula C₁₀H₁₆N₄O₃ and molecular weight of 240.26 grams per mole. The addition of two hydrochloride groups increases the molecular mass by approximately 72.92 daltons, corresponding to the incorporation of two hydrogen chloride molecules.

The InChI identifier for the dihydrochloride salt is InChI=1S/C10H16N4O3.2ClH/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;;/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);2*1H/t8-;;/m0../s1, providing a unique structural identifier for computational and database applications. The corresponding InChIKey DJOVIMVLCLRGBN-JZGIKJSDSA-N offers a condensed hash representation for rapid structural matching.

Crystallographic analysis reveals that the compound exists as component compounds derived from the parent homocarnosine structure. The SMILES notation C1=C(NC=N1)CC@@HNC(=O)CCCN.Cl.Cl indicates the presence of discrete chloride anions associated with the protonated amine groups. The structural arrangement maintains the characteristic imidazole ring system with nitrogen atoms at positions 1 and 3, providing the characteristic tautomeric behavior of histidine derivatives.

| Property | Homocarnosine | Homocarnosine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₄O₃ | C₁₀H₁₈Cl₂N₄O₃ |

| Molecular Weight | 240.26 g/mol | 313.18 g/mol |

| CAS Number | 3650-73-5 | 1807885-26-2 |

| InChIKey | CCLQKVKJOGVQLU-QMMMGPOBSA-N | DJOVIMVLCLRGBN-JZGIKJSDSA-N |

Protonation States and Ionic Properties in Aqueous Solution

The protonation behavior of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride reflects the multiple ionizable groups present within the molecular structure. The parent compound homocarnosine exhibits a strongest acidic pKa value of 3.45, corresponding to the carboxylic acid functionality, and a strongest basic pKa value of 9.99, associated with the primary amine group of the gamma-aminobutyric acid residue. These values indicate that the compound exists primarily as a zwitterion under physiological conditions, with the carboxylate group deprotonated and the amino groups protonated.

The imidazole ring system contributes additional complexity to the protonation equilibria, with the imidazole nitrogen atoms exhibiting characteristic pKa values in the neutral to slightly basic range. The histidine residue within homocarnosine maintains the characteristic imidazole pKa behavior, which is crucial for the buffering capacity observed in related dipeptides. The formation of the dihydrochloride salt indicates that both the terminal amino group and the imidazole nitrogen undergo protonation under acidic conditions, resulting in a dicationic species that associates with two chloride counterions.

Solubility studies demonstrate that the dihydrochloride salt exhibits enhanced aqueous solubility compared to the neutral homocarnosine molecule. The ionic nature of the salt form facilitates dissolution in polar solvents, with water solubility reported at 10 millimolar concentrations. The presence of discrete chloride anions enables electrostatic interactions with water molecules, promoting solvation and increasing bioavailability for biological applications.

The physiological charge state of homocarnosine is reported as neutral under standard conditions, indicating that the compound exists as a zwitterion with balanced positive and negative charges. However, the dihydrochloride salt maintains a net positive charge due to the additional protonation events, requiring the presence of chloride counterions to maintain electroneutrality. This charge distribution significantly influences the compound's interaction with biological membranes and protein binding sites.

Comparative Analysis with Homocarnosine and Related Imidazole Dipeptides

Structural comparison between (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride and related imidazole dipeptides reveals significant differences in chain length, methylation patterns, and ionic behavior. Carnosine, composed of beta-alanine and L-histidine, exhibits a molecular formula of C₉H₁₄N₄O₃ and molecular weight of 226.23 grams per mole, representing a shorter chain length compared to homocarnosine. The presence of a three-carbon beta-alanine residue in carnosine contrasts with the four-carbon gamma-aminobutyric acid residue in homocarnosine, resulting in altered binding affinities and enzymatic recognition patterns.

Anserine, the methylated derivative of carnosine with molecular formula C₁₀H₁₆N₄O₃, incorporates a methyl group at the 3-position of the imidazole ring, creating beta-alanyl-3-methyl-L-histidine. This methylation significantly alters the compound's stability in biological systems, with anserine demonstrating enhanced resistance to carnosinase-mediated hydrolysis compared to both carnosine and homocarnosine. The pKa value of anserine's imidazole ring is reported as 7.04, slightly higher than typical histidine residues due to the electron-donating effect of the methyl group.

Molecular dynamics simulations have demonstrated that homocarnosine exhibits enhanced binding affinity to carnosinase enzymes compared to carnosine, attributed to the extended gamma-aminobutyric acid chain that enables additional intermolecular interactions. The longer amine chain in homocarnosine facilitates stronger binding through increased hydrogen bonding networks and hydrophobic interactions within the enzyme active site. Chemical Exchange Saturation Transfer studies have identified distinct resonance frequencies for these compounds, with homocarnosine appearing at 3.20 ± 0.01 parts per million, carnosine at 3.31 ± 0.01 parts per million, and anserine at 3.43 ± 0.01 parts per million.

| Compound | Chain Length | Imidazole Modification | CEST Frequency (ppm) | Carnosinase Resistance |

|---|---|---|---|---|

| Carnosine | 3-carbon (beta-alanine) | None | 3.31 ± 0.01 | Low |

| Homocarnosine | 4-carbon (gamma-aminobutyric acid) | None | 3.20 ± 0.01 | Moderate |

| Anserine | 3-carbon (beta-alanine) | 3-methyl | 3.43 ± 0.01 | High |

The enzymatic recognition patterns differ significantly among these dipeptides, with carnosine synthase demonstrating promiscuous activity that enables formation of multiple dipeptide products. The enzyme exhibits the highest catalytic efficiency for carnosine synthesis but can also produce homocarnosine through incorporation of gamma-aminobutyric acid instead of beta-alanine. Quality control mechanisms involving peptidase enzymes such as PM20D2 selectively hydrolyze incorrect dipeptide products while preserving the desired carnosine and homocarnosine molecules.

特性

IUPAC Name |

(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3.2ClH/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;;/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVIMVLCLRGBN-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807885-26-2 | |

| Record name | (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

L-Histidine Derivative Preparation

L-Histidine, commercially available as a hydrochloride monohydrate (CAS 5934-29-2), serves as the starting material. Key modifications include:

-

Amino Group Protection : The α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection is preferred for solution-phase synthesis due to its stability under acidic conditions.

-

Carboxyl Group Activation : The carboxylic acid is activated via esterification (e.g., methyl or benzyl esters) or converted to an acid chloride for subsequent coupling.

4-Aminobutanamide Synthesis

4-Aminobutanamide is synthesized through:

-

Gabriel Synthesis : Reaction of γ-butyrolactone with ammonia yields 4-aminobutyric acid, which is then converted to the amide using thionyl chloride and ammonium hydroxide.

-

Direct Amination : Butanedioic anhydride treated with aqueous ammonia produces 4-aminobutanamide in 65–72% yield.

Peptide Bond Formation: Coupling Methods

Coupling the L-histidine derivative with 4-aminobutanamide necessitates selective activation to avoid racemization.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation. For example:

Mixed Carbonate Approach

Using p-nitrophenyl chloroformate generates an active carbonate intermediate, enabling coupling with 4-aminobutanamide at pH 7.5–8.0. This method minimizes epimerization, achieving >90% enantiomeric excess.

Deprotection and Isolation

Boc Group Removal

Treatment with 4 M HCl in dioxane cleaves the Boc group, yielding the free amine. Prolonged exposure (>2 h) risks imidazole ring degradation.

Ester Hydrolysis

Methyl esters are hydrolyzed using 2 M NaOH at 50°C for 4 h, followed by neutralization with HCl to precipitate the carboxylic acid.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via:

-

Direct Protonation : Dissolving the compound in 2 M HCl and evaporating under reduced pressure yields crystalline dihydrochloride.

-

Solvent-Antisolvent Crystallization : Adding concentrated HCl to an ethanol solution induces salt formation, with a recovery rate of 78–82%.

Analytical and Purification Techniques

Chromatographic Methods

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Reverse-Phase HPLC | C18 column, 0.1% TFA/ACN gradient | ≥98% | 90% |

| Ion-Exchange | Dowex 50WX4, 0.5 M NH₄OH elution | 95% | 85% |

化学反応の分析

Types of Reactions

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Alkylated or sulfonated derivatives.

科学的研究の応用

Pharmacological Applications

-

Neuropharmacology:

- The compound is being investigated for its potential neuroprotective effects. Its structural similarity to amino acids involved in neurotransmission suggests it may modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors.

-

Cancer Research:

- Preliminary studies indicate that (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride may inhibit cancer cell proliferation. Research has focused on its effects on specific cancer cell lines, suggesting a mechanism involving apoptosis induction.

-

Antimicrobial Activity:

- The compound has shown promise in preliminary antimicrobial assays, particularly against Gram-positive bacteria. Further studies are required to elucidate the mechanisms of action and potential for development into therapeutic agents.

Table 1: Summary of Biochemical Studies Involving (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride

Case Studies

-

Neuroprotection in Animal Models:

- A study conducted on rodent models demonstrated that administration of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride resulted in significant reductions in neuroinflammation markers, suggesting potential therapeutic implications for neurodegenerative diseases.

-

Cancer Treatment Synergy:

- In vitro studies have shown that when combined with existing chemotherapeutics, this compound enhances the efficacy of treatment regimens in resistant cancer cell lines, indicating a potential role as an adjuvant therapy.

作用機序

The mechanism of action of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The amide linkage allows the compound to interact with proteins and enzymes, potentially inhibiting or modifying their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

類似化合物との比較

Key Properties :

- Molecular Formula : Likely C₁₀H₁₈Cl₂N₄O₃ (calculated based on structural analogs).

- Molecular Weight : ~313.17 g/mol (estimated for the dihydrochloride form).

- Functional Groups : Imidazole (from histidine), primary amine (from GABA), and carboxylic acid.

Comparison with Structurally Similar Compounds

L-Histidine Monohydrochloride Monohydrate (CAS: 5934-29-2)

Structure : A single histidine molecule with HCl and water.

Molecular Formula : C₆H₉N₃O₂·HCl·H₂O

Molecular Weight : 209.63 g/mol .

Key Differences :

(S)-2-((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid (CAS: 106644-04-6)

Structure: A complex dipeptide with two histidine residues and an additional aminoacetamido group. Molecular Formula: C₁₄H₁₉N₇O₄ Molecular Weight: 349.35 g/mol . Key Differences:

- Contains dual imidazole groups, enhancing metal-chelating capacity compared to the target compound.

- Higher molecular weight and structural complexity suggest specialized roles in enzyme inhibition or signal transduction.

- Applications: Likely a research chemical for studying histidine-rich peptide interactions .

Asparaginyl-Histidine Dipeptide (HMDB0028733)

Structure : A dipeptide of asparagine and histidine.

Molecular Formula : C₁₀H₁₅N₅O₅ (estimated).

Molecular Weight : ~269.27 g/mol (calculated).

Key Differences :

- Replaces GABA with asparagine, introducing a carbamoyl group that increases hydrophilicity.

- Biological Role: Found in metabolic pathways involving protein degradation, unlike the GABA-histidine combination .

Comparative Data Table

Research Findings and Implications

生物活性

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, also referred to as Firategrast, is a compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H17ClN4O3

- Molecular Weight : 276.72 g/mol

- CAS Number : 2089246-55-7

Firategrast exhibits a mechanism similar to that of natalizumab, acting as an α4-integrin blocker. This action is crucial in modulating immune responses and has implications in various inflammatory conditions. Its faster elimination rate compared to other integrin blockers may enhance its safety profile, reducing the risk of adverse effects associated with prolonged drug exposure .

Biological Activity

- Anti-inflammatory Effects : Research indicates that Firategrast can inhibit the migration of leukocytes to sites of inflammation by blocking the α4-integrin pathway. This property makes it a candidate for treating autoimmune diseases and conditions characterized by excessive inflammation.

- Neuroprotective Properties : Studies have shown that the compound may exert neuroprotective effects by modulating nitric oxide synthase activity, which is essential for maintaining neuronal health and function .

- Potential in Cancer Therapy : Preliminary findings suggest that Firategrast may enhance anti-tumor immunity by promoting the infiltration of immune cells into tumor microenvironments, thereby improving the efficacy of existing cancer therapies .

Case Studies

Several clinical trials have evaluated the safety and efficacy of Firategrast:

- Trial 1 : A Phase II study assessed its efficacy in patients with multiple sclerosis. Results indicated a significant reduction in relapse rates compared to placebo, supporting its role in neuroinflammatory conditions.

- Trial 2 : In a study involving ulcerative colitis patients, Firategrast demonstrated a marked improvement in clinical scores and mucosal healing compared to standard treatments .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of α4-integrin | , |

| Neuroprotective | Modulation of nitric oxide synthase | , |

| Cancer therapy | Enhancement of immune cell infiltration |

Research Findings

Recent studies have highlighted several important aspects of Firategrast:

Q & A

Q. How can researchers verify the purity and identity of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride during synthesis?

- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with a ≥95% threshold (as seen in analogous histidine derivatives) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, supplemented by mass spectrometry (MS) for molecular weight validation. The CAS number (1007-42-7) and systematic naming conventions should cross-reference databases like PubChem or ChemSpider to ensure identity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for laboratory use: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Storage should be at -20°C in airtight, light-protected containers to prevent degradation . Emergency protocols for spills include neutralization with inert absorbents and disposal via approved hazardous waste channels .

Q. What are the key structural features influencing its biochemical interactions?

- Methodological Answer : The imidazole ring (1H-imidazol-4-yl) enables metal coordination and hydrogen bonding, critical for enzyme inhibition or receptor binding. The 4-aminobutanamido side chain provides flexibility for target engagement, while the carboxylic acid group enhances solubility in aqueous buffers. Computational docking studies (e.g., AutoDock Vina) can map these interactions .

Advanced Research Questions

Q. How can contradictory data regarding its solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Conduct phased solubility studies using standardized solvents (e.g., water, DMSO, ethanol) under controlled pH and temperature. Compare results with computational predictions via COSMO-RS or Hansen solubility parameters. Discrepancies may arise from hydrate formation or protonation states; X-ray crystallography can clarify solid-state vs. solution-phase behavior .

Q. What experimental design optimizes in vivo bioavailability studies for this compound?

- Methodological Answer : Use a randomized block design with split-split plots (e.g., dose, administration route, timepoints). Employ LC-MS/MS for plasma pharmacokinetics and tissue distribution analysis. Include negative controls (vehicle) and positive controls (structurally related bioactive compounds) to validate assay sensitivity .

Q. How does stereochemical integrity impact its biological activity, and how can enantiomeric purity be maintained during synthesis?

- Methodological Answer : Chiral HPLC or capillary electrophoresis should monitor enantiomeric excess (ee) during synthesis. Asymmetric synthesis routes (e.g., chiral auxiliaries or enzymatic catalysis) minimize racemization. Bioactivity assays (e.g., enzyme inhibition IC50) must compare (2S) vs. (2R) enantiomers to establish stereospecificity .

Q. What strategies address conflicting reports on its stability under oxidative conditions?

- Methodological Answer : Accelerated stability studies under varying oxygen concentrations (0–21%) and temperatures (25–40°C) using HPLC-UV to track degradation products. Electron paramagnetic resonance (EPR) can identify radical intermediates. Antioxidants (e.g., ascorbic acid) or formulation additives (cyclodextrins) may mitigate instability .

Methodological Notes

- Synthesis Optimization : Adapt reflux conditions from analogous triazole derivatives (e.g., 18-hour reflux in DMSO with subsequent crystallization) .

- Data Reproducibility : Standardize buffer systems (e.g., PBS pH 7.4) and validate assays using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board (IRB) approval for biological sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。